N'-[2-(2-chlorophenoxy)acetyl]pyridine-3-carbohydrazide
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Overview
Description
N’-[2-(2-chlorophenoxy)acetyl]pyridine-3-carbohydrazide is a compound that belongs to the class of pyridine derivatives. Pyridine is a valuable nitrogen-based heterocyclic compound widely used in pharmaceuticals, agrochemicals, and chemical industries . This compound is of interest due to its potential bioactive properties and applications in various scientific fields.
Preparation Methods
The synthesis of N’-[2-(2-chlorophenoxy)acetyl]pyridine-3-carbohydrazide typically involves the condensation of 2-chlorophenoxyacetic acid with pyridine-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
N’-[2-(2-chlorophenoxy)acetyl]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: It can form Schiff bases through condensation reactions with aldehydes or ketones.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[2-(2-chlorophenoxy)acetyl]pyridine-3-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[2-(2-chlorophenoxy)acetyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N’-[2-(2-chlorophenoxy)acetyl]pyridine-3-carbohydrazide can be compared with other similar compounds, such as:
N’-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
N’-[2-(2-chlorophenoxy)acetyl]-1H-pyrrole-2-carbohydrazide: This compound has a pyrrole ring instead of a pyridine ring.
The uniqueness of N’-[2-(2-chlorophenoxy)acetyl]pyridine-3-carbohydrazide lies in its specific substitution pattern and the presence of the pyridine ring, which may confer distinct bioactive properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-11-5-1-2-6-12(11)21-9-13(19)17-18-14(20)10-4-3-7-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCQJUARMJVZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NNC(=O)C2=CN=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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